molecular formula C7H4BrFN2 B1292449 3-Bromo-5-fluoro-1H-indazole CAS No. 885519-08-4

3-Bromo-5-fluoro-1H-indazole

Cat. No. B1292449
CAS RN: 885519-08-4
M. Wt: 215.02 g/mol
InChI Key: YIZLRCNXHKTBBK-UHFFFAOYSA-N
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Description

The compound "3-Bromo-5-fluoro-1H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazoles are characterized by a benzene ring fused to a pyrazole ring. The presence of bromine and fluorine substituents on the indazole core can significantly alter its chemical and physical properties, as well as its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the preparation from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine and conversion to diethylamide using thionyl chloride and diethylamine . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide is achieved by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which is prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be complex and is often determined using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by single crystal X-ray diffraction studies, revealing two symmetry independent molecules in the asymmetric unit with no significant differences in bond lengths and angles . The crystal packing is stabilized by hydrogen bonds and π-π stacking interactions.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including regioselective synthesis and 1,3-dipolar cycloaddition reactions. The regioselective metal-free preparation of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride is an example of extending the synthesis to various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles . Additionally, the bromination of indazole has been studied, revealing the reactivity of different positions on the indazole ring and providing insights into the kinetics and mechanism of bromination .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by the presence of substituents such as bromine and fluorine. These properties include solubility, melting point, and stability, which are important for the compound's potential applications. The introduction of fluorine, in particular, can increase the lipophilicity and metabolic stability of the compound, making it more attractive for drug development . The antimicrobial activity of some indazole derivatives has also been evaluated, demonstrating the potential for these compounds to inhibit the growth of a wide range of microbes .

Scientific Research Applications

1. Chemical Synthesis and Transformations

  • Synthesis of Indazole Derivatives : A study by Welch et al. (1992) demonstrated the synthesis of 3-monosubstituted 1H-indazole derivatives using 3-bromo-1H-indazole, expanding the versatility of indazole compounds in chemical synthesis (Welch, Hanau, & Whalen, 1992).
  • Ring Transformation Processes : Fujimura et al. (1984) explored the transformation of dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2 (1H)-ones into 1H-indazole derivatives, demonstrating the chemical reactivity and transformation potential of indazole compounds (Fujimura, Nagano, Matsunaga, & Shindo, 1984).

2. Biological and Pharmacological Applications

  • Antimicrobial and Enzyme Inhibition : Köksal and Alım (2018) researched the inhibitory effects of indazole derivatives on lactoperoxidase (LPO), an enzyme with antimicrobial properties. Their findings contribute to understanding the biological activity of indazoles in enzyme inhibition (Köksal & Alım, 2018).
  • Anti-Cancer Potential : Hao et al. (2017) synthesized a compound related to 3-Bromo-5-fluoro-1H-indazole, demonstrating its potential in inhibiting the proliferation of certain cancer cell lines (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Mechanism of Action

Target of Action

3-Bromo-5-fluoro-1H-indazole, like other indazole derivatives, has been found to bind with high affinity to multiple receptors . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling and are involved in various cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

It is known that indazole derivatives interact with their targets, leading to changes in the activity of these targets . For instance, the inhibition of kinases such as CHK1, CHK2, and SGK can disrupt the normal signaling pathways in cells, potentially leading to the inhibition of cell growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the kinases it targets. For example, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell cycle arrest and apoptosis . Similarly, the inhibition of SGK can affect various cellular processes, including ion transport, cell volume regulation, and cell survival .

Result of Action

The result of the action of this compound is likely to depend on the specific cellular context and the particular targets it interacts with. For instance, if the compound inhibits CHK1 and CHK2 kinases in cancer cells, it could lead to cell cycle arrest and apoptosis, thereby inhibiting tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Moreover, the formation of dust and aerosols should be prevented, and non-sparking tools should be used . These precautions can help ensure the compound’s stability and efficacy.

Safety and Hazards

The safety information for 3-Bromo-5-fluoro-1H-indazole includes GHS07 pictograms, a warning signal word, and hazard statements H315, H319, H335 . Precautionary statements include P261, P271, P280 .

Future Directions

Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound with a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

3-bromo-5-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZLRCNXHKTBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646292
Record name 3-Bromo-5-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885519-08-4
Record name 3-Bromo-5-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluoro-1H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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